1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile
CAS No.: 1183694-38-3
Cat. No.: VC5587734
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1183694-38-3 |
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Molecular Formula | C11H11ClN2 |
Molecular Weight | 206.67 |
IUPAC Name | 1-(4-chloroanilino)cyclobutane-1-carbonitrile |
Standard InChI | InChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 |
Standard InChI Key | GNAAHTAHEHWNSX-UHFFFAOYSA-N |
SMILES | C1CC(C1)(C#N)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile belongs to the class of cyclobutane carbonitriles, distinguished by a four-membered cyclobutane ring substituted with a 4-chlorophenylamino group and a nitrile functional group. Its molecular formula is C₁₁H₁₀ClN₂, with a molecular weight of 205.67 g/mol . The compound’s structure combines aromatic, alicyclic, and polar groups, enabling diverse reactivity and intermolecular interactions.
Key Structural Attributes:
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Cyclobutane Ring: Imparts strain and conformational rigidity, influencing binding affinity in target proteins.
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4-Chlorophenyl Group: Enhances lipophilicity and potential for π-π stacking interactions.
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Nitrile Group: Serves as a hydrogen bond acceptor and precursor for further functionalization (e.g., hydrolysis to carboxylic acids).
Synthesis and Manufacturing
While no explicit synthetic route for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is documented in the provided sources, analogous compounds offer plausible methodologies. For instance, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), a related intermediate in sibutramine synthesis, is produced via tandem Grignard–reduction reactions on substituted cyclobutanecarbonitriles . Extending this approach, the amino group could be introduced through nucleophilic substitution or reductive amination of a pre-formed cyclobutane carbonyl intermediate.
Hypothetical Synthetic Pathway:
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Cyclobutane Ring Formation: Cycloaddition or [2+2] photocyclization of 4-chlorophenylacetonitrile derivatives.
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Amination: Reaction with ammonia or a protected amine source under catalytic conditions.
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Nitrile Retention: Optimization of reaction conditions to prevent nitrile hydrolysis during synthesis .
Physicochemical Properties
Data specific to 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile are sparse, but inferences can be drawn from structural analogs and computational predictions:
The nitrile group contributes to polarity, while the chlorophenyl and cyclobutane moieties enhance hydrophobic character, suggesting utility in lipid-rich biological environments.
Applications in Pharmaceutical Research
Drug Discovery Scaffold
1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is marketed as a versatile small-molecule scaffold for developing kinase inhibitors, GPCR modulators, and protease antagonists . Its rigid structure and functional groups allow for precise stereochemical control, a critical factor in optimizing drug-target interactions.
Metabolic Pathway Studies
Analytical Characterization
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for analyzing related cyclobutanecarbonitriles. For example, 1-(4-chlorophenyl)cyclobutanecarbonitrile is separable using a Newcrom R1 column with acetonitrile/water mobile phases . Adapting this protocol, 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile could be analyzed under similar conditions, with mass spectrometry (MS) compatibility achieved by substituting phosphoric acid with formic acid .
Quantity | Price (€) | Supplier |
---|---|---|
50 mg | 549.00 | CymitQuimica |
500 mg | 1,510.00 | CymitQuimica |
Pricing reflects its niche application status and synthetic complexity .
Future Research Directions
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Synthetic Optimization: Development of scalable, high-yield routes to enable bulk production.
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Biological Screening: Evaluation against cancer, neurological, and metabolic disease targets.
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Toxicological Profiling: In vitro and in vivo studies to establish safety margins.
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